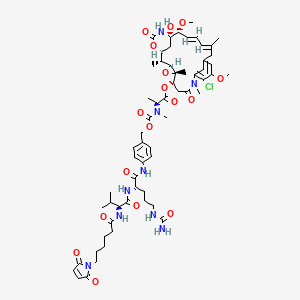
Mal-VC-PAB-DM1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-VC-PAB-DM1 is a compound used in the field of antibody-drug conjugates (ADCs). It is a conjugate of a potent microtubule-disrupting agent, DM1, linked via the ADC linker Mal-VC-PAB. This compound is known for its potent antitumor activity and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mal-VC-PAB-DM1 is synthesized by conjugating DM1 with the linker Mal-VC-PAB. The synthesis involves several steps, including the preparation of the linker and the conjugation reaction. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) to achieve the desired solubility and stability .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its stability and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-VC-PAB-DM1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Reduction: Reduction reactions can also occur, depending on the reagents used.
Substitution: Substitution reactions are common, especially during the synthesis process
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include DMSO, PEG, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving this compound include the conjugated compound itself and various intermediates that are used in the synthesis process .
Applications De Recherche Scientifique
Mal-VC-PAB-DM1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Utilized in the development of ADCs for cancer treatment due to its potent antitumor activity.
Industry: Applied in the production of pharmaceuticals and other chemical products
Mécanisme D'action
Mal-VC-PAB-DM1 exerts its effects by disrupting microtubules, which are essential for cell division. The compound targets specific molecular pathways involved in cell division, leading to the inhibition of tumor growth. The linker Mal-VC-PAB ensures the stability and targeted delivery of DM1 to the tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Mal-VC-PAB-DM1 include:
MCC-DM1: Another ADC linker conjugate with similar antitumor activity.
Sulfo-SPDB-DM4: A compound with a different linker but similar mechanism of action.
Uniqueness
This compound is unique due to its specific linker, Mal-VC-PAB, which provides enhanced stability and targeted delivery compared to other similar compounds. This makes it a valuable tool in the development of ADCs for cancer treatment .
Propriétés
Formule moléculaire |
C61H82ClN9O17 |
|---|---|
Poids moléculaire |
1248.8 g/mol |
Nom IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate |
InChI |
InChI=1S/C61H82ClN9O17/c1-34(2)52(67-47(72)19-12-11-13-27-71-48(73)24-25-49(71)74)55(77)66-41(17-15-26-64-57(63)79)54(76)65-40-22-20-38(21-23-40)33-85-59(81)69(7)37(5)56(78)87-46-31-50(75)70(8)42-29-39(30-43(83-9)51(42)62)28-35(3)16-14-18-45(84-10)61(82)32-44(86-58(80)68-61)36(4)53-60(46,6)88-53/h14,16,18,20-25,29-30,34,36-37,41,44-46,52-53,82H,11-13,15,17,19,26-28,31-33H2,1-10H3,(H,65,76)(H,66,77)(H,67,72)(H,68,80)(H3,63,64,79)/b18-14+,35-16+/t36-,37+,41+,44+,45-,46+,52+,53+,60+,61+/m1/s1 |
Clé InChI |
HRJSYKXPHXEHQA-GZOBIGBUSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C)\C)OC)(NC(=O)O2)O |
SMILES canonique |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)C)C)OC)(NC(=O)O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


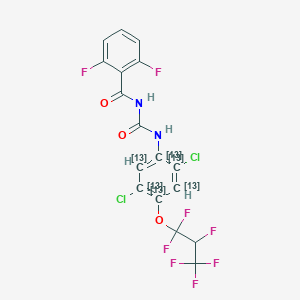
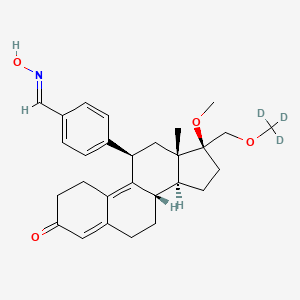
![dimethyl (2S)-2-[(4-amino-2,3,5,6-tetradeuteriobenzoyl)amino]pentanedioate](/img/structure/B15145531.png)

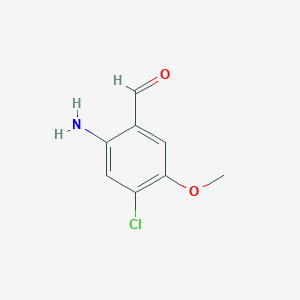
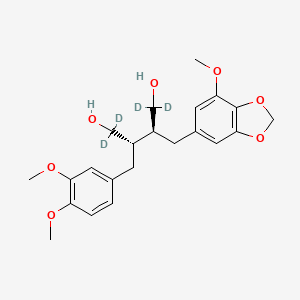
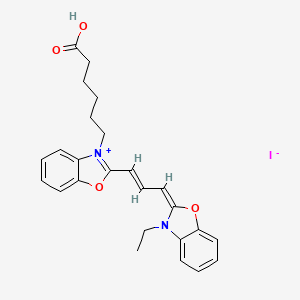
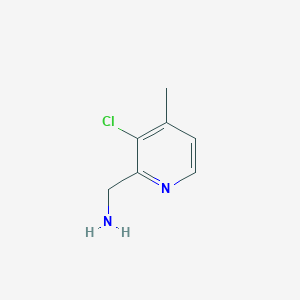
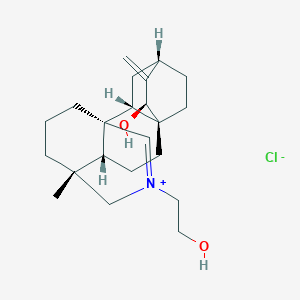

![N-[1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B15145610.png)
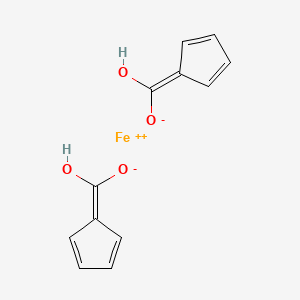
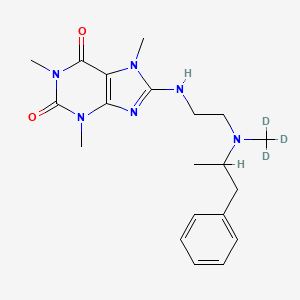
![(2R)-2-[(3E)-4,8-Dimethyl-3,7-nonadien-1-yl]-2,7-dimethyl-2H-1-benzopyran-5-ol](/img/structure/B15145625.png)
